Urea, N'-(2-chloroethyl)-N-nitroso-N-(tetrahydro-1,1-dioxido-3-thienyl)-
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Overview
Description
Urea, N’-(2-chloroethyl)-N-nitroso-N-(tetrahydro-1,1-dioxido-3-thienyl)- is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique chemical structure, which includes a urea moiety, a chloroethyl group, a nitroso group, and a tetrahydro-1,1-dioxido-3-thienyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Urea, N’-(2-chloroethyl)-N-nitroso-N-(tetrahydro-1,1-dioxido-3-thienyl)- typically involves multiple steps, including the formation of the urea backbone, the introduction of the chloroethyl group, and the nitrosation reaction. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis techniques, including continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of advanced purification methods such as chromatography and crystallization is also common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Urea, N’-(2-chloroethyl)-N-nitroso-N-(tetrahydro-1,1-dioxido-3-thienyl)- can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different oxidation states.
Reduction: Reduction reactions can lead to the removal of the nitroso group.
Substitution: The chloroethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state compounds, while reduction can produce amines or other reduced forms.
Scientific Research Applications
Urea, N’-(2-chloroethyl)-N-nitroso-N-(tetrahydro-1,1-dioxido-3-thienyl)- has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Urea, N’-(2-chloroethyl)-N-nitroso-N-(tetrahydro-1,1-dioxido-3-thienyl)- involves its interaction with specific molecular targets and pathways. The chloroethyl group may alkylate DNA or proteins, leading to biological effects. The nitroso group can participate in redox reactions, influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
Urea, N’-(2-chloroethyl)-N-nitroso-N-(phenyl): Similar structure but with a phenyl group instead of the tetrahydro-1,1-dioxido-3-thienyl group.
Urea, N’-(2-chloroethyl)-N-nitroso-N-(methyl): Contains a methyl group instead of the tetrahydro-1,1-dioxido-3-thienyl group.
Uniqueness
The uniqueness of Urea, N’-(2-chloroethyl)-N-nitroso-N-(tetrahydro-1,1-dioxido-3-thienyl)- lies in its specific combination of functional groups, which confer distinct chemical and biological properties compared to similar compounds.
Properties
CAS No. |
56513-74-7 |
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Molecular Formula |
C7H12ClN3O4S |
Molecular Weight |
269.71 g/mol |
IUPAC Name |
3-(2-chloroethyl)-1-(1,1-dioxothiolan-3-yl)-1-nitrosourea |
InChI |
InChI=1S/C7H12ClN3O4S/c8-2-3-9-7(12)11(10-13)6-1-4-16(14,15)5-6/h6H,1-5H2,(H,9,12) |
InChI Key |
AFXRWIJNXUBBHS-UHFFFAOYSA-N |
Canonical SMILES |
C1CS(=O)(=O)CC1N(C(=O)NCCCl)N=O |
Origin of Product |
United States |
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